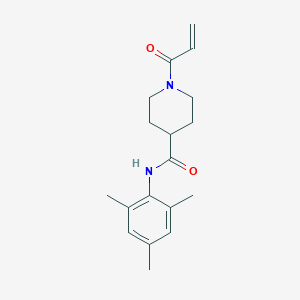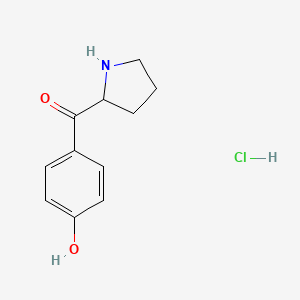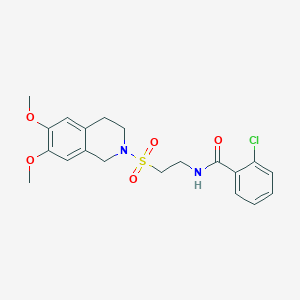![molecular formula C25H23N5O3 B2843242 3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide CAS No. 955863-51-1](/img/structure/B2843242.png)
3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a pyrazole ring, an amide group, and methoxy groups. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of the compound, as suggested by its name, is quite complex. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and several methoxy groups attached to phenyl rings .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The amide group could participate in hydrolysis reactions, while the methoxy groups could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide group could impact the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been a subject of interest in the synthesis and characterization of novel chemical entities with potential biological activities. For instance, research has focused on the synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting methodologies for creating these compounds and their subsequent evaluation for cytotoxic activities against various cancer cell lines (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015). These efforts aim to explore the structural attributes contributing to their bioactivity, providing a foundation for further drug development initiatives.
Mechanistic Insights
Research has also delved into the mechanistic aspects of reactions involving similar pyrazole derivatives. Studies on functionalization reactions offer insights into the chemistry underlying these compounds, paving the way for the development of more sophisticated chemical entities with enhanced biological properties (Yıldırım, Kandemirli, & Demir, 2005). Understanding these mechanisms is crucial for optimizing the synthesis routes and improving the yields of these potentially bioactive compounds.
Structural and Activity Relationships
The design and synthesis of pyrazolo[1,5-a]pyrimidines and Schiff bases have been explored to investigate their cytotoxicity against a range of human cancer cell lines. These studies aim to elucidate the structure-activity relationships (SAR) that govern the biological activities of these compounds, providing valuable insights for the design of new anticancer agents (Hassan, Hafez, Osman, & Ali, 2015). By understanding how different structural features impact biological activity, researchers can tailor the design of new compounds to enhance their efficacy and selectivity for cancer cells.
Potential Applications in Corrosion Inhibition
The applications of pyrazole derivatives extend beyond biological activities to include materials science, particularly in corrosion inhibition. Studies on thiazole-based pyridine derivatives demonstrate the potential of such compounds in protecting mild steel against corrosion in acidic environments. These findings highlight the versatility of pyrazole derivatives, underscoring their potential in a wide range of scientific applications (Chaitra, Mohana, & Tandon, 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-17-5-7-18(8-6-17)16-33-23-10-9-20(12-24(23)32-2)21-13-22(29-28-21)25(31)30-27-15-19-4-3-11-26-14-19/h3-15H,16H2,1-2H3,(H,28,29)(H,30,31)/b27-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGPJNMXMSHKET-DICXZTSXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CN=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C\C4=CN=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxypropyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2843160.png)

![2-[2-(Dimethylamino)phenyl]acetonitrile](/img/structure/B2843162.png)

![1-butyl-2-[(E)-[(3-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2843165.png)
![4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B2843166.png)

![2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylth io))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2843169.png)

![4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2843172.png)
![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2843174.png)
![4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol](/img/structure/B2843175.png)

